molecular formula C6H11N3O5 B13723402 alpha-D-Glucopyranose, 6-azido-6-deoxy- CAS No. 138331-98-3

alpha-D-Glucopyranose, 6-azido-6-deoxy-

Cat. No.: B13723402
CAS No.: 138331-98-3
M. Wt: 205.17 g/mol
InChI Key: CMLRUUHRGSJVMD-DVKNGEFBSA-N
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Description

Alpha-D-Glucopyranose, 6-azido-6-deoxy-: is a modified sugar molecule where the hydroxyl group at the sixth position of the glucose ring is replaced by an azido group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-D-Glucopyranose, 6-azido-6-deoxy- typically involves the substitution of the hydroxyl group at the sixth position with an azido group. One common method involves the use of 1,3,4,6-tetra-O-acetyl-2-azido-2-deoxy-β-D-glucopyranose as an intermediate . The reaction conditions often include the use of triflic azide or imidazole sulfonyl azide salts as azide transfer reagents .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. the scalable synthesis often involves the use of safe and efficient azide transfer reagents, ensuring the process is both reliable and reproducible .

Chemical Reactions Analysis

Types of Reactions: Alpha-D-Glucopyranose, 6-azido-6-deoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranose, 6-azido-6-deoxy- involves its ability to participate in click chemistry reactions. The azido group can react with alkynes in the presence of a copper catalyst to form stable triazole linkages. This property is exploited in various applications, including the labeling of biomolecules and the synthesis of complex molecular structures .

Properties

CAS No.

138331-98-3

Molecular Formula

C6H11N3O5

Molecular Weight

205.17 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-6-(azidomethyl)oxane-2,3,4,5-tetrol

InChI

InChI=1S/C6H11N3O5/c7-9-8-1-2-3(10)4(11)5(12)6(13)14-2/h2-6,10-13H,1H2/t2-,3-,4+,5-,6+/m1/s1

InChI Key

CMLRUUHRGSJVMD-DVKNGEFBSA-N

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)N=[N+]=[N-]

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)N=[N+]=[N-]

Origin of Product

United States

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